

4-Nitro-p-terphenyl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitro-p-terphenyl

Cat. No.: B078885

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **4-Nitro-p-terphenyl**, a nitrated aromatic hydrocarbon of interest in various research fields. This document consolidates essential chemical and physical data, outlines a detailed experimental protocol for its synthesis and purification, and presents a summary of its spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as a phosphodiesterase 4 (PDE4) inhibitor and its cytotoxic effects on cancer cell lines. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

4-Nitro-p-terphenyl is a solid, crystalline compound. Its core structure consists of a terphenyl backbone, a series of three benzene rings linked in a para arrangement, with a nitro group substituent.

Property	Value	Reference
CAS Number	10355-53-0	[1]
Molecular Formula	C ₁₈ H ₁₃ NO ₂	[1]
Molecular Weight	275.31 g/mol	[1]
Appearance	White to light yellow powder/crystals	
Melting Point	211-216 °C	
Boiling Point	~418 °C (estimated)	
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	

Experimental Protocols

Synthesis of 4-Nitro-p-terphenyl via Suzuki-Miyaura Coupling

The synthesis of **4-Nitro-p-terphenyl** can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to construct the biaryl linkage. A general procedure is outlined below.

Reaction Scheme:

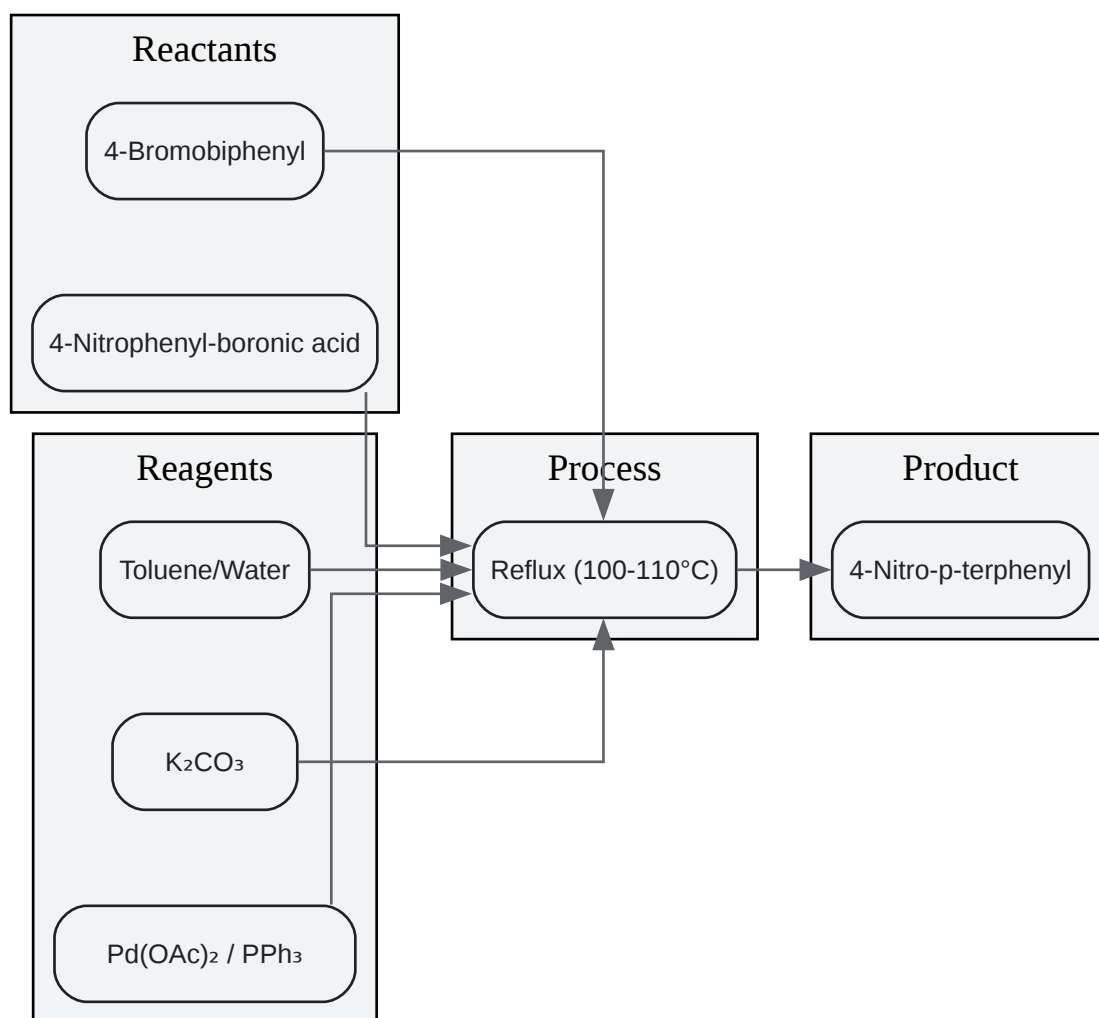
Materials:

- (4-Nitrophenyl)boronic acid
- 4-Bromobiphenyl
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)

- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask, add (4-nitrophenyl)boronic acid (1.2 equivalents), 4-bromobiphenyl (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Add a palladium catalyst, such as a mixture of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
- Add a 4:1 mixture of toluene and water to the flask.
- Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



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Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of **4-Nitro-p-terphenyl**.

Purification by Recrystallization

The crude **4-Nitro-p-terphenyl** can be purified by recrystallization to obtain a product of high purity.^{[2][3]}

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature.^[2] A mixed solvent system, such as ethanol/water or dichloromethane/hexane, may also be effective.

Procedure:

- Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.^[2]
- Further cooling in an ice bath can maximize the yield of the crystals.^[3]
- Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Spectroscopic Data

The structure and purity of the synthesized **4-Nitro-p-terphenyl** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the nitrophenyl ring will be shifted downfield due to the electron-withdrawing effect of the nitro group.
- ^{13}C NMR (100 MHz, CDCl_3): The carbon NMR spectrum will display signals for all 18 carbon atoms. The carbon attached to the nitro group will be significantly deshielded. The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretching
~1590, 1480, 1400	Aromatic C=C stretching
~1520	Asymmetric NO ₂ stretching[4]
~1340	Symmetric NO ₂ stretching[4]

Mass Spectrometry (MS)

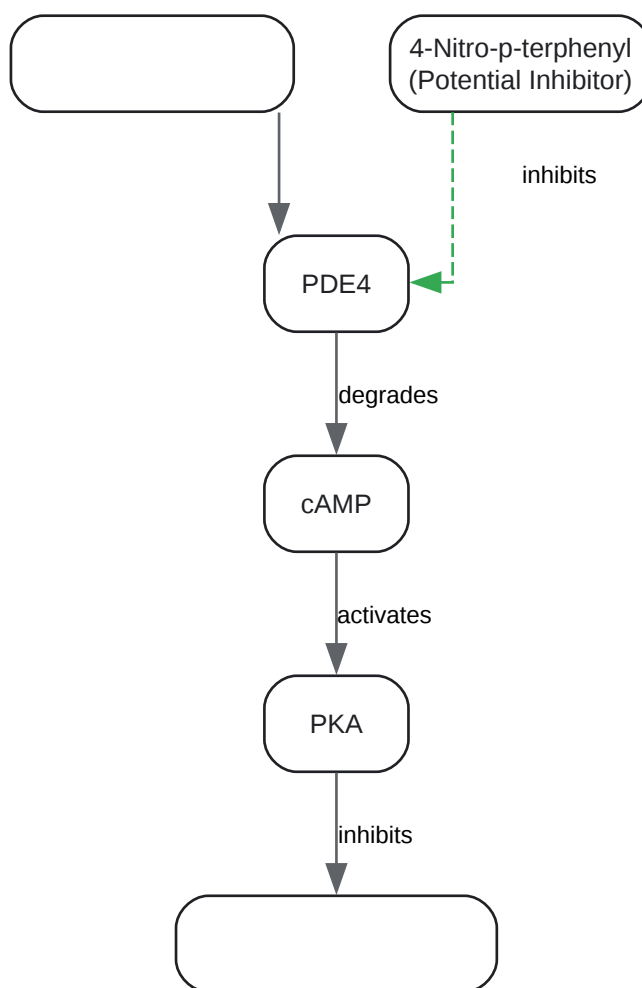
- GC-MS (EI): Gas chromatography-mass spectrometry with electron ionization will show a molecular ion peak (M⁺) at m/z = 275.3. The fragmentation pattern will be characteristic of the terphenyl structure and the nitro group.

Biological Activity

The biological activities of p-terphenyls and nitroaromatic compounds have been a subject of interest in medicinal chemistry. While specific data for **4-Nitro-p-terphenyl** is limited, the activities of related compounds provide insights into its potential pharmacological profile.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor

p-Terphenyl derivatives have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme family involved in inflammatory and neurological diseases.[5][6] Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn down-regulates inflammatory responses. Several p-terphenyls isolated from marine-derived fungi have shown notable PDE4 inhibitory activities with IC₅₀ values in the micromolar range.[6] Given its p-terphenyl core, **4-Nitro-p-terphenyl** could be a candidate for investigation as a PDE4 inhibitor.



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Figure 2. Potential inhibitory action of **4-Nitro-p-terphenyl** on the PDE4 signaling pathway.

Cytotoxicity Against Cancer Cell Lines

Nitroaromatic compounds have been investigated for their potential as anticancer agents.^[7] Studies on structurally related nitro-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer cells.^{[8][9]} The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis and oxidative stress. While direct studies on **4-Nitro-p-terphenyl** are not extensively reported, its chemical structure suggests that it warrants investigation for its cytotoxic potential against cancer cells.

Conclusion

4-Nitro-p-terphenyl is a compound with a well-defined chemical structure that can be synthesized and purified using standard organic chemistry techniques. Its spectroscopic profile is consistent with its structure. Based on the biological activities of related p-terphenyl and nitro-containing compounds, **4-Nitro-p-terphenyl** presents itself as a molecule of interest for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. This technical guide provides a foundational resource for researchers to build upon in their exploration of this and similar compounds.

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